Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran core, followed by the introduction of the ethyl, tert-butyl, and ethoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The ethyl, tert-butyl, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: The compound may be used in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-tert-butyl-5-ethoxybenzofuran: Lacks the carboxylate group, which may affect its reactivity and biological activity.
Ethyl 5-ethoxy-1-benzofuran-3-carboxylate: Similar structure but without the tert-butyl group, potentially altering its chemical properties.
2-tert-butyl-1-benzofuran-3-carboxylate: Does not have the ethoxy group, which could influence its solubility and interactions with other molecules.
The unique combination of substituents in this compound gives it distinct properties that may offer advantages in specific applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-ethoxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-6-19-11-8-9-13-12(10-11)14(16(18)20-7-2)15(21-13)17(3,4)5/h8-10H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJJBWXAYJYAEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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